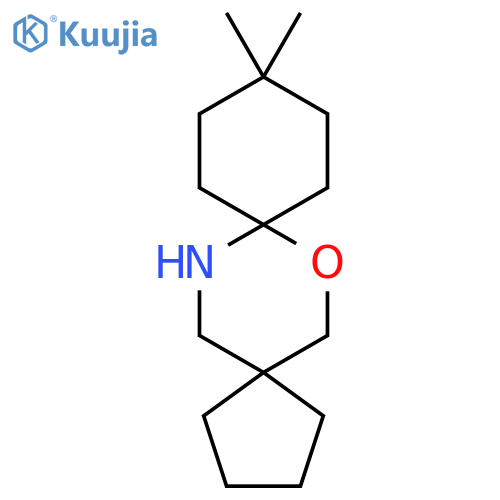Cas no 2171825-88-8 (11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

2171825-88-8 structure
商品名:11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane
11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 化学的及び物理的性質
名前と識別子
-
- 11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane
- EN300-1278943
- 11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
- 2171825-88-8
-
- インチ: 1S/C15H27NO/c1-13(2)7-9-15(10-8-13)16-11-14(12-17-15)5-3-4-6-14/h16H,3-12H2,1-2H3
- InChIKey: WRYMQEJAFHLYSF-UHFFFAOYSA-N
- ほほえんだ: O1CC2(CCCC2)CNC21CCC(C)(C)CC2
計算された属性
- せいみつぶんしりょう: 237.209264485g/mol
- どういたいしつりょう: 237.209264485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 21.3Ų
11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278943-100mg |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1278943-2500mg |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1278943-10000mg |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1278943-2.5g |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 2.5g |
$2155.0 | 2023-06-08 | ||
| Enamine | EN300-1278943-0.25g |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 0.25g |
$1012.0 | 2023-06-08 | ||
| Enamine | EN300-1278943-5.0g |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 5g |
$3189.0 | 2023-06-08 | ||
| Enamine | EN300-1278943-1.0g |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 1g |
$1100.0 | 2023-06-08 | ||
| Enamine | EN300-1278943-1000mg |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1278943-250mg |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1278943-0.1g |
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane |
2171825-88-8 | 0.1g |
$968.0 | 2023-06-08 |
11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
2171825-88-8 (11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
